3-(Trifluoromethoxy)thiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

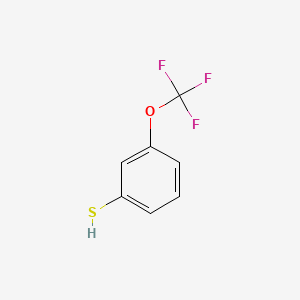

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJGGOYNWFQKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380490 | |

| Record name | 3-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-66-7 | |

| Record name | 3-(Trifluoromethoxy)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethoxy)thiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)thiophenol is a fluorinated aromatic thiol that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The incorporation of the trifluoromethoxy group (-OCF3) can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthetic approaches, and applications of this compound.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to distinguish this compound from its close structural analog, 3-(trifluoromethyl)thiophenol, as their properties and reactivity may differ.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 220239-66-7 | N/A |

| Molecular Formula | C₇H₅F₃OS | N/A |

| Molecular Weight | 194.17 g/mol | N/A |

| Predicted Boiling Point | 181.1 ± 35.0 °C | N/A |

| Predicted Density | 1.363 ± 0.06 g/cm³ | N/A |

| MDL Number | MFCD01320799 | N/A |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands and face thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves, eye protection. |

| IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it before reuse. | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention. |

Note: Detailed safety data for this compound is limited. The information above is based on general knowledge of similar thiophenol compounds. A thorough risk assessment should be conducted before handling this chemical.

Experimental Protocols

General Synthetic Approach:

One plausible synthetic route could involve the reduction of the corresponding sulfonyl chloride, 3-(trifluoromethoxy)benzenesulfonyl chloride. This is a common method for preparing thiophenols.

Reaction Scheme:

3-(Trifluoromethoxy)benzenesulfonyl chloride + Reducing Agent → this compound

Example Protocol (Hypothetical):

-

Dissolution: Dissolve 3-(trifluoromethoxy)benzenesulfonyl chloride in a suitable solvent, such as glacial acetic acid.

-

Reduction: Add a reducing agent, such as zinc dust or tin(II) chloride, portion-wise to the solution while maintaining a controlled temperature (e.g., 0-10 °C) with an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Disclaimer: This is a generalized protocol and requires optimization for this specific substrate. Appropriate safety precautions must be taken when working with thiols and reducing agents.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a bioisostere of the methoxy group and can enhance a molecule's metabolic stability and membrane permeability. The thiol group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.[1] Derivatives of similar thiophenol compounds have shown potential as antimicrobial and anticancer agents.[2]

Workflow in Drug Discovery

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

Caption: Drug Discovery Workflow Utilizing this compound.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data is currently limited, its structural features suggest significant potential for creating molecules with enhanced biological and physical properties. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility.

References

Physical and chemical properties of 3-(Trifluoromethoxy)thiophenol

An In-depth Technical Guide to 3-(Trifluoromethoxy)thiophenol

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 220239-66-7), a fluorinated aromatic compound of significant interest to the scientific community. Possessing both a thiol (-SH) and a trifluoromethoxy (-OCF3) group, this molecule serves as a versatile intermediate in the synthesis of complex organic compounds. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group are highly valued. This guide details the compound's physical and chemical properties, applications, and general experimental protocols for its handling and characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a specialized chemical building block that merges the reactivity of a thiophenol with the advantageous properties of a trifluoromethoxy substituent. In modern drug discovery, the incorporation of fluorine-containing functional groups is a widely adopted strategy to enhance the pharmacokinetic and physicochemical profile of drug candidates.[1] The trifluoromethoxy group, in particular, is used to increase lipophilicity, improve metabolic stability by blocking potential sites of enzymatic degradation, and enhance membrane permeability, which can facilitate passage across biological barriers like the blood-brain barrier.[2][3] Several FDA-approved drugs, including riluzole (for amyotrophic lateral sclerosis) and sonidegib (for cancer), feature the trifluoromethoxy moiety, underscoring its importance in pharmaceutical design.[3] This guide consolidates the available technical data for this compound to support its application in research and development.

Core Properties and Chemical Identity

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values based on computational models.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 220239-66-7 | [2] |

| Molecular Formula | C₇H₅F₃OS | [2] |

| Molecular Weight | 194.17 g/mol | [2] |

| Boiling Point | 181.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [2] |

| Exact Mass | 194.00132044 Da | [4] |

Chemical Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-(trifluoromethoxy)benzenethiol | [4] |

| Synonyms | 3-(Trifluoromethoxy)benzene-1-thiol, 3-Thio-alpha,alpha,alpha-trifluoroanisole | [4][5] |

| InChI | InChI=1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H | [4] |

| InChIKey | GEJGGOYNWFQKKH-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)S | [4] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its two primary functional groups. The thiol group is a nucleophile and can be readily oxidized, while the trifluoromethoxy group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring.

Key Reactions and Utility

The presence of both the thiol and trifluoromethoxy groups allows for selective transformations in the construction of more complex molecules. It is a key intermediate for creating fluorinated organic compounds.[2] Its utility spans several domains:

-

Pharmaceutical and Agrochemical Synthesis: The compound is primarily used as an intermediate in the synthesis of novel therapeutic agents and pesticides. The trifluoromethoxy group enhances metabolic stability and bioavailability, making it an attractive moiety for drug candidates.[2] It is commonly employed in reactions to form sulfonamides, sulfides, and various heterocyclic systems.[2]

-

Materials Science: It finds application in the development of specialty polymers and electronic chemicals, where it can be used to modify surface properties.[2]

Caption: Role of this compound in synthesis.

Experimental Protocols

Safe Handling and Storage

Proper handling is crucial due to the potential hazards associated with thiophenols.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[2]

General Characterization Workflow

To confirm the identity and purity of this compound, a combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small quantity of tetramethylsilane (TMS) as an internal standard.

-

Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The ¹H NMR should show characteristic signals in the aromatic region and a singlet for the thiol proton. The ¹⁹F NMR will confirm the presence of the -OCF₃ group with a characteristic singlet.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Analysis: Acquire the spectrum and look for characteristic absorption bands corresponding to the S-H bond (thiol), C-O and C-F bonds (trifluoromethoxy), and aromatic C-H and C=C bonds.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Analysis: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (194.17 g/mol ).

-

Caption: General workflow for spectroscopic characterization.

Safety and Hazard Information

Based on GHS classifications for 3-(trifluoromethoxy)benzenethiol, the compound is considered hazardous.[4] Appropriate precautions must be taken at all times.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H301/H302: Toxic or harmful if swallowed |

| Acute Toxicity, Dermal | H311/H312: Toxic or harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled |

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(Trifluoromethoxy)benzene-1-thiol | C7H5F3OS | CID 2777357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-(Trifluoromethoxy)thiophenol: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(trifluoromethoxy)thiophenol, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the potential biological significance of this compound by examining the well-established roles of its key functional moieties in drug design.

Core Molecular and Physical Properties

This compound, with the chemical formula C₇H₅F₃OS, is a specialized organic compound notable for the presence of both a trifluoromethoxy group and a thiol group on a benzene ring.[1] These functional groups impart unique electronic and physical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value |

| Molecular Formula | C₇H₅F₃OS |

| Molecular Weight | 194.17 g/mol [1] |

| CAS Number | 220239-66-7 |

| IUPAC Name | 3-(trifluoromethoxy)benzenethiol |

| Predicted Boiling Point | 181.1 ± 35.0 °C |

| Predicted Density | 1.363 ± 0.06 g/cm³ |

| Canonical SMILES | C1=CC(=CC(=C1)S)OC(F)(F)F |

| InChI Key | GEJGGOYNWFQKKH-UHFFFAOYSA-N |

Molecular Structure

The structure of this compound features a benzene ring substituted at the 1 and 3 positions with a thiol (-SH) group and a trifluoromethoxy (-OCF₃) group, respectively.

Caption: Molecular structure of this compound.

Experimental Protocols: A Representative Synthesis

Step 1: Synthesis of O-(3-(Trifluoromethoxy)phenyl) Dimethylthiocarbamate

-

To a solution of 3-(trifluoromethoxy)phenol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride or potassium carbonate (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(3-(Trifluoromethoxy)phenyl) Dimethylthiocarbamate

-

Place the purified O-(3-(trifluoromethoxy)phenyl) dimethylthiocarbamate in a flask equipped for high-temperature reaction (e.g., with a condenser and under an inert atmosphere).

-

Heat the compound to a high temperature, typically in the range of 200-300 °C, either neat or in a high-boiling solvent like diphenyl ether.[2] The rearrangement is driven by the thermodynamically favorable conversion of a C=S bond to a C=O bond.[1]

-

Maintain the temperature for several hours, monitoring the progress of the rearrangement by TLC or high-performance liquid chromatography (HPLC). The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethoxy group, generally facilitates this intramolecular aromatic nucleophilic substitution.[1]

-

After the rearrangement is complete, cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation. The crude S-aryl thiocarbamate can be purified by chromatography or used directly in the next step.

Step 3: Hydrolysis to this compound

-

Dissolve the crude or purified S-(3-(trifluoromethoxy)phenyl) dimethylthiocarbamate in a suitable solvent such as ethanol or methanol.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess, e.g., 5-10 equivalents), in water.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Extract the desired thiophenol with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no specific studies detailing the biological activity or signaling pathway engagement of this compound have been identified, the properties of its constituent functional groups provide a strong basis for inferring its potential in drug discovery.

The trifluoromethoxy (-OCF₃) group is of increasing interest in medicinal chemistry. It is considered a "super-halogen" or "pseudo-halogen" due to its electronic and steric properties.[5] The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[5][6] Furthermore, the C-F bonds are exceptionally strong, making the trifluoromethoxy group metabolically stable and resistant to enzymatic degradation, a desirable property for drug candidates.[7] The introduction of this group can significantly alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.[6] Several FDA-approved drugs contain the trifluoromethoxy group, highlighting its utility in developing successful therapeutics for a range of diseases including cancer and infectious diseases.[8]

The thiol (-SH) group is also a key pharmacophore. It can act as a hydrogen bond donor and acceptor, and its nucleophilic nature allows it to form covalent bonds with specific biological targets, such as cysteine residues in enzymes. This property is exploited in the design of certain enzyme inhibitors.

Given these characteristics, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The combination of the metabolically robust and lipophilic trifluoromethoxy group with the reactive and interactive thiol group presents a unique scaffold for drug design. Potential areas of investigation could include its use in developing inhibitors for enzymes where a cysteine residue is present in the active site, or in creating compounds that target specific cellular signaling pathways where the unique electronic and steric profile of the molecule could confer high affinity and selectivity. The trifluoromethyl group, structurally related to the trifluoromethoxy group, is known to enhance the binding of drug molecules to their targets, and a similar effect can be anticipated for the trifluoromethoxy moiety.[9]

References

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

Spectroscopic Characterization of 3-(Trifluoromethoxy)thiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Trifluoromethoxy)thiophenol is an aromatic organofluorine compound with the molecular formula C₇H₅F₃OS and a molecular weight of 194.17 g/mol .[1][2][3][4][5] Its structure, featuring a trifluoromethoxy group and a thiol group on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the thiol group provides a reactive handle for various chemical transformations. Accurate spectroscopic data is crucial for confirming the identity, purity, and structure of synthesized this compound.

Spectroscopic Data (Hypothetical)

As of December 2025, detailed, publicly accessible experimental NMR, IR, and MS data for this compound has not been found. Chemical suppliers may possess this data, and it is recommended to request it when purchasing the compound. For illustrative purposes, the following tables present the expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Aromatic protons |

| ~3.5-4.0 | s | 1H | Thiol proton (-SH) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 (q) | C-OCF₃ |

| ~115-135 | Aromatic carbons |

| ~120.5 (q, ¹JCF ≈ 258 Hz) | -OCF₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2600-2550 | S-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1280-1240 | C-O stretch (aryl ether) |

| ~1250-1050 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 161 | [M-SH]⁺ |

| 125 | [M-OCF₃]⁺ |

| 95 | [C₆H₅S]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. While specific experimental data is currently elusive in public domains, the established protocols for NMR, IR, and MS provide a clear pathway for its analysis. The combined interpretation of data from these techniques will enable unambiguous structure confirmation and purity assessment, which are critical for its use in the synthesis of novel pharmaceuticals and advanced materials. It is recommended that researchers undertaking the synthesis or use of this compound perform these spectroscopic analyses to ensure the quality and identity of their material.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethoxy)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited quantitative solubility and stability data for 3-(Trifluoromethoxy)thiophenol is publicly available. The information presented herein is a comprehensive summary based on available data for the compound, analogous compounds, and established principles of organic chemistry. All quantitative data presented is estimated unless otherwise specified and should be confirmed through experimental validation.

Introduction

This compound is an aromatic organofluorine compound of interest in pharmaceutical and agrochemical research. Its unique combination of a nucleophilic thiol group and a lipophilic, electron-withdrawing trifluoromethoxy group imparts specific physicochemical properties that are valuable in the design of novel bioactive molecules. The trifluoromethoxy group, in particular, is often incorporated to enhance metabolic stability and bioavailability.[1] A thorough understanding of the solubility and stability of this compound is critical for its effective handling, formulation, and application in research and development. This guide provides a detailed overview of these properties, along with experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃OS | [1] |

| Molecular Weight | 194.17 g/mol | [1] |

| CAS Number | 220239-66-7 | [2] |

| Appearance | Liquid | - |

| Boiling Point | 181.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar thiol group and the hydrophobic trifluoromethoxy-substituted aromatic ring.

Qualitative Solubility

Based on available information, this compound is not miscible in water.[2][3] This is attributed to the dominance of the large, nonpolar aromatic structure and the highly hydrophobic trifluoromethoxy group. For the analogous compound, 3-(trifluoromethyl)thiophenol, it is reported to be insoluble in water but soluble in various organic solvents, including ethanol, chloroform, dichloromethane, and acetone.[4] A similar trend is expected for this compound.

Quantitative Solubility Data (Estimated)

No experimental quantitative solubility data for this compound has been identified in the reviewed literature. The following table presents estimated solubility values based on the qualitative information and general properties of similar aromatic thiols. These values should be experimentally verified.

| Solvent | Type | Estimated Solubility |

| Water | Aqueous | < 0.1 g/L |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous | < 0.1 g/L |

| Ethanol | Polar Protic | > 100 g/L |

| Methanol | Polar Protic | > 100 g/L |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 g/L |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 g/L |

| Acetonitrile | Polar Aprotic | > 100 g/L |

| Dichloromethane (DCM) | Nonpolar | > 200 g/L |

| Chloroform | Nonpolar | > 200 g/L |

| Toluene | Nonpolar | > 100 g/L |

Stability Profile

The stability of this compound is primarily influenced by the reactivity of the thiol group, which is susceptible to oxidation. The trifluoromethoxy group is generally considered to be highly stable under a range of conditions.[5] The compound is noted to be air-sensitive and incompatible with oxidizing agents.[2][3]

Oxidative Stability

The primary degradation pathway for thiophenols is oxidation. In the presence of oxygen (air) or other oxidizing agents, this compound is expected to undergo oxidative coupling to form its corresponding disulfide, bis(3-(trifluoromethoxy)phenyl) disulfide.[6] This reaction can be accelerated by the presence of base and light.[6][7]

Thermal Stability

While specific data for this compound is unavailable, aromatic thiols are generally stable at ambient temperatures. At elevated temperatures, thermal degradation can occur. Studies on chlorinated thiophenols have shown that thermal decomposition can lead to the formation of various volatile organic compounds.[8]

Hydrolytic Stability

The trifluoromethoxy group on an aromatic ring is known for its high stability towards hydrolysis under both acidic and basic conditions.[5] Therefore, degradation via hydrolysis of the C-O bond is unlikely under typical experimental and storage conditions.

Photostability

Exposure to light, particularly UV radiation, can promote the oxidation of thiophenols to disulfides.[7] Therefore, it is recommended to store this compound in light-proof containers.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of aqueous and organic solvent solubility using the shake-flask method, a standard technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor.

Protocol for Stability Assessment

This protocol describes a general approach to assess the stability of this compound under various stress conditions (oxidative, thermal, and photolytic).

Objective: To evaluate the degradation of this compound under different stress conditions over time.

Materials:

-

This compound

-

Appropriate solvents for preparing stock solutions (e.g., acetonitrile or methanol)

-

Forced degradation reagents/conditions:

-

Oxidative: Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Thermal: Temperature-controlled oven

-

Photolytic: Photostability chamber with controlled light exposure (e.g., ICH Q1B option 2)

-

-

Vials (clear and amber)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Oxidative Stability: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature.

-

Thermal Stability: Aliquot the stock solution into vials and place them in an oven at an elevated temperature (e.g., 60 °C). Include a control sample at room temperature.

-

Photostability: Aliquot the stock solution into clear vials and expose them to a controlled light source in a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Quenching (for oxidative stress): If necessary, quench the oxidation reaction by adding a reducing agent like sodium bisulfite.

-

Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products. An HPLC-MS method is recommended for the identification of degradation products.

-

Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

Degradation Pathway

Caption: Oxidative degradation of this compound.

Handling and Storage

Given its air-sensitive nature, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It should be stored in tightly sealed, light-proof containers at a cool temperature.[1]

Conclusion

This compound is a valuable building block in medicinal and materials chemistry. Its solubility profile is characterized by poor aqueous solubility and good solubility in a range of organic solvents. The primary stability concern is the oxidative degradation of the thiol group to form a disulfide, necessitating careful handling and storage under inert and dark conditions. The provided experimental protocols offer a framework for researchers to quantitatively determine the solubility and stability of this compound, ensuring its effective use in further applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. nbinno.com [nbinno.com]

- 7. Photooxidative coupling of thiophenol derivatives to disulfides [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Safety and Handling of 3-(Trifluoromethoxy)thiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Trifluoromethoxy)thiophenol (CAS No. 220239-66-7) is an aromatic organofluorine compound of increasing interest in pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[1][2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 220239-66-7 | [4] |

| Molecular Formula | C₇H₅F₃OS | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

| Appearance | Colorless liquid | Thermo Fisher Scientific |

| Odor | Stench | Fisher Scientific |

| Boiling Point | 181.1 ± 35.0 °C (Predicted) | MySkinRecipes |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | MySkinRecipes |

| Refractive Index | 1.477 | Henan New Blue Chemical Co.,Ltd. |

| Solubility | Insoluble in water. | Fisher Scientific |

| Air Sensitivity | Air sensitive | Fisher Scientific, Henan New Blue Chemical Co.,Ltd. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2. The GHS pictograms and hazard statements highlight the primary risks associated with this chemical.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram(s) | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral | 3 / 4 | pericolo | H301: Toxic if swallowedH302: Harmful if swallowed | [4] |

| Acute Toxicity, Dermal | 3 / 4 | pericolo | H311: Toxic in contact with skinH312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | - | - | Toxic if inhaled | Fisher Scientific |

| Skin Corrosion/Irritation | 2 | avvertimento | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | pericolo | H318: Causes serious eye damageH319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | avvertimento | H335: May cause respiratory irritation | PubChem |

Signal Word: Danger [4]

Safe Handling and Storage

Due to its hazardous nature and air sensitivity, strict adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]

Handling

-

Handle only in a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[5]

-

As the compound is air-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon).[9][10][11] Use air-free techniques such as a glove box or Schlenk line for transfers and reactions.[10][11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store under an inert atmosphere.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

The recommended storage is at room temperature, protected from light.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Specific Hazards: Emits toxic fumes under fire conditions. Vapors may form explosive mixtures with air.[7]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]

Experimental Protocols (Illustrative)

Illustrative Protocol: S-Alkylation of an Aryl Thiol

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the aryl thiol (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

-

Deprotonation: Add a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine) (1.1 eq) portion-wise at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the alkylating agent (e.g., an alkyl halide) (1.05 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Context and Signaling Pathways

Specific biological activities and effects on signaling pathways for this compound have not been extensively reported in the available literature. However, the trifluoromethoxy group is known to be a bioisostere of other functional groups and can significantly impact the pharmacokinetic properties of a molecule.[2]

The introduction of a trifluoromethoxy group can:

-

Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[2]

-

Improve Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.[2]

-

Modulate Receptor Binding: The electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.[1]

Given that thiols can interact with biological systems, particularly through the formation of disulfide bonds with cysteine residues in proteins, it is plausible that this compound could modulate the activity of various enzymes and receptors. However, without specific experimental data, any potential effects on signaling pathways remain speculative.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]

Transportation Information

This compound is regulated for transport.

-

DOT (US): UN number: 2810, Class: 6.1, Packing group: III, Proper shipping name: Toxic, liquids, organic, n.o.s. (this compound)[5]

-

IATA: UN number: 2810, Class: 6.1, Packing group: III, Proper shipping name: Toxic liquid, organic, n.o.s. (this compound)

-

IMDG: UN number: 2810, Class: 6.1, Packing group: III, Proper shipping name: Toxic liquid, organic, n.o.s. (this compound)

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult the most up-to-date safety information available from the supplier before use.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. 3-(Trifluoromethoxy)benzene-1-thiol | C7H5F3OS | CID 2777357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. ossila.com [ossila.com]

- 10. ossila.com [ossila.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Enhanced Reactivity of the Thiol Group in Trifluoromethoxylated Benzenethiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethoxy (-OCF3) group onto a benzenethiol scaffold profoundly influences the reactivity of the thiol moiety, a feature of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethoxy group on the acidity and nucleophilicity of the thiol, supported by available quantitative data and established principles of physical organic chemistry. Detailed experimental protocols for the characterization of thiol reactivity are provided to facilitate further research in this area.

Introduction

Benzenethiols are versatile intermediates in organic synthesis and are found in various biologically active molecules. The reactivity of the thiol group (-SH) is central to their utility, acting as a potent nucleophile and a weak acid. The strategic placement of substituents on the benzene ring allows for the fine-tuning of these properties. The trifluoromethoxy group (-OCF3) is a particularly interesting substituent due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability of drug candidates.[1] Understanding how the -OCF3 group modulates the reactivity of the thiol is crucial for the rational design of novel therapeutics and chemical probes.

Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) originating from the high electronegativity of the fluorine atoms. This effect is transmitted through the sigma framework of the molecule. Additionally, the oxygen atom possesses lone pairs that can participate in resonance, potentially exerting an electron-donating effect (+M). However, the strong electron withdrawal by the fluorine atoms significantly diminishes the electron-donating ability of the oxygen, making the inductive effect dominant.[2]

The net result is a significant withdrawal of electron density from the benzene ring, which in turn affects the properties of the attached thiol group. This electron withdrawal stabilizes the thiolate anion (ArS-) formed upon deprotonation of the thiol, thereby increasing its acidity (lowering its pKa).

Quantitative Analysis of Thiol Acidity: pKa Values

The acidity of a thiol is quantified by its pKa value. A lower pKa indicates a stronger acid. The electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the pKa of the thiol group compared to unsubstituted benzenethiol.

While experimental data for trifluoromethoxylated benzenethiols are scarce, a predicted pKa value for 2-(trifluoromethoxy)benzenethiol is available. This can be compared to the known experimental pKa of benzenethiol to illustrate the acidifying effect of the -OCF3 group.

| Compound | pKa | Data Type |

| Benzenethiol | ~6.6 | Experimental |

| 2-(Trifluoromethoxy)benzenethiol | 5.72 ± 0.43 | Predicted[3] |

Expected pKa Trends for Isomers:

Based on the principles of physical organic chemistry, the position of the -OCF3 group on the benzene ring will influence the extent of its electron-withdrawing effect on the thiol group, leading to different pKa values for the ortho, meta, and para isomers.

-

Ortho-isomer: The -OCF3 group is in close proximity to the thiol group, exerting a strong inductive effect. This is expected to result in the lowest pKa among the isomers.

-

Para-isomer: The -OCF3 group is situated opposite to the thiol group. Both inductive and resonance effects can influence the acidity. The strong -I effect is expected to dominate, leading to a significant decrease in pKa compared to benzenethiol.

-

Meta-isomer: The -OCF3 group is at a meta position. At this position, the resonance effect is minimal, and the acidifying effect is primarily due to induction. The inductive effect is weaker at the meta position compared to the ortho and para positions. Therefore, the pKa of the meta-isomer is expected to be lower than that of benzenethiol but potentially higher than that of the ortho and para isomers.

Reactivity of the Thiolate Anion: Nucleophilicity

The reactivity of a thiol in many important reactions, such as nucleophilic substitution and addition, is determined by the nucleophilicity of its conjugate base, the thiolate anion. While the trifluoromethoxy group increases the acidity of the thiol (i.e., increases the concentration of the thiolate anion at a given pH), it also decreases the nucleophilicity of the thiolate anion itself.

The electron-withdrawing -OCF3 group pulls electron density away from the sulfur atom, making the thiolate anion less electron-rich and therefore a weaker nucleophile. This presents a trade-off: at a given pH, there will be a higher concentration of the less nucleophilic trifluoromethoxylated thiolate compared to the unsubstituted thiolate. The overall reaction rate will depend on the interplay between these two opposing factors and the specific reaction conditions.

Experimental Protocols for Thiol Reactivity Assessment

Determination of Thiol pKa by Potentiometric Titration

This method involves titrating a solution of the thiol with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.

Materials:

-

Trifluoromethoxylated benzenethiol sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Suitable solvent (e.g., water-ethanol mixture to ensure solubility)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Accurately weigh a sample of the trifluoromethoxylated benzenethiol and dissolve it in a known volume of the chosen solvent.

-

Place the solution in a beaker with a stir bar and begin stirring.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, known increments from the buret.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point.

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the volume of NaOH at the equivalence point (the point of steepest slope).

-

The pKa is the pH value at which half of the equivalence point volume of NaOH has been added.

Quantification of Thiol Groups using Ellman's Reagent

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a widely used chromogenic reagent for the quantification of free thiol groups. The reaction of a thiol with DTNB produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB2-), which has a characteristic yellow color with a maximum absorbance at 412 nm.

Materials:

-

Trifluoromethoxylated benzenethiol sample

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

Spectrophotometer

Procedure:

-

Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Sample Preparation: Prepare a solution of the trifluoromethoxylated benzenethiol of unknown concentration in the Reaction Buffer.

-

Reaction:

-

In a cuvette, mix 50 µL of the Ellman's Reagent Solution with 2.5 mL of the Reaction Buffer.

-

Add 250 µL of the thiol sample to the cuvette and mix thoroughly.

-

Prepare a blank by adding 250 µL of the Reaction Buffer (without the thiol sample) to a separate cuvette containing the Ellman's Reagent Solution and Reaction Buffer.

-

-

Incubation: Incubate the sample and blank at room temperature for 15 minutes to allow the reaction to complete.

-

Measurement: Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.

-

Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB2- (14,150 M-1cm-1 at pH 8.0), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.

Visualizing Concepts and Workflows

Diagrams

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on the Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The trifluoromethoxy (-OCF3) group is a unique and increasingly vital substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its electronic character is defined by a powerful dichotomy: a dominant, electron-withdrawing inductive effect coupled with a weak, electron-donating resonance effect. This interplay results in a net deactivation of the aromatic ring towards electrophilic attack, while still directing substitution to the ortho and para positions.[1][4][5] Termed a "super-halogen" or "pseudo-halogen," its electronic profile is comparable to that of chlorine, but it offers distinct advantages in lipophilicity and metabolic stability.[1][4] This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate its complex nature.

The Duality of Electronic Influence

The electronic signature of the trifluoromethoxy group arises from the opposing forces of induction and resonance.

Inductive Effect (-I)

The primary electronic influence of the -OCF3 group is a strong inductive withdrawal of electron density from the aromatic ring. This effect is a direct consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the O-C bond and the aromatic system. This potent -I effect significantly reduces the electron density of the π-system, thereby deactivating the ring to electrophilic aromatic substitution.[4][6] For instance, the nitration of trifluoromethoxybenzene proceeds up to five times more slowly than the nitration of benzene itself.[1][4][5]

Resonance Effect (+M)

Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, a positive mesomeric or resonance effect (+M). This donation of electron density preferentially increases the electron density at the ortho and para positions, making them the sites of electrophilic attack. However, this resonance donation is significantly attenuated compared to the analogous methoxy (-OCH3) group. The powerful inductive pull of the -CF3 moiety diminishes the electron-donating capacity of the oxygen atom.[1][4] This is partly due to nO → σ*C–F hyperconjugative interactions, which draw the oxygen's lone-pair density away from the ring and towards the C-F antibonding orbitals.[7][8][9]

The overall electronic character is a sum of these opposing forces. The inductive effect (-I) strongly outweighs the resonance effect (+M), rendering the trifluoromethoxy group a net electron-withdrawing and deactivating substituent.[4][10]

Quantitative Analysis of Electronic Parameters

The electronic effects of substituents are quantified using various parameters, most notably Hammett constants, which correlate reaction rates and equilibria.

Hammett and Taft-Type Parameters

The Hammett constants (σ) reveal the net electron-donating or -withdrawing nature of a substituent. The trifluoromethoxy group possesses positive σ values for both the meta and para positions, confirming its electron-withdrawing character. Its σp value of +0.35 is intermediate between that of a strong withdrawer like -CF3 (+0.54) and a weaker one like -Cl (+0.23).[7][11] The field (F) and resonance (R) parameters further dissect the electronic influence, showing a strong field/inductive effect (F = 0.39) and a negligible resonance donation (R = -0.04).[11]

Table 1: Comparison of Electronic Substituent Constants

| Substituent | Hammett σm | Hammett σp | Field (F) | Resonance (R) |

|---|---|---|---|---|

| -OCF3 | 0.38 [11] | 0.35 [7][11] | 0.39 [11] | -0.04 [11] |

| -OCH3 | 0.12 | -0.27 | 0.26 | -0.51 |

| -CF3 | 0.43 | 0.54[7] | 0.38 | 0.16 |

| -Cl | 0.37 | 0.23 | 0.41 | -0.15 |

| -F | 0.34 | 0.06[7] | 0.43 | -0.34 |

Data for -OCH3, -CF3, -Cl, and -F are sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195 for comparative purposes.

Impact on Acidity and Lipophilicity

The electron-withdrawing nature of the -OCF3 group enhances the acidity of phenols and benzoic acids by stabilizing the conjugate base. It typically lowers the pKa of these compounds by 0.5 to 1.0 units, an effect comparable to that of a chlorine atom.[1][4] Furthermore, the group significantly increases lipophilicity, a critical parameter in drug design for membrane permeability.[6][12] Its Hansch lipophilicity parameter (π) of +1.04 is greater than that of the -CF3 group (+0.88).[7][8][13]

Table 2: Physicochemical Properties Influenced by the -OCF3 Group

| Property | Value / Effect | Comparison Substituent | Comparison Value |

|---|---|---|---|

| Hansch Lipophilicity (π) | +1.04 [1][2][4][7][8][13] | -CF3 | +0.88[1][4][8] |

| -OCH3 | -0.02[1][4][8] | ||

| Effect on pKa | Lowers pKa by 0.5-1.0 units[1][4][5] | -Cl | Similar acidifying effect[1][4][5] |

| Calculated pKa (Phenol) | Phenol: ~10.0[14] | m-OCF3-phenol | 9.12[14] |

| | | p-OCF3-phenol | 9.50[14] |

Conformational Properties and Their Implications

Unlike the methoxy group, which favors a planar conformation to maximize resonance with the aromatic ring, the trifluoromethoxy group adopts a perpendicular (orthogonal) orientation.[1][4][7][8][9][15] This preferred conformation, with a C-C-O-C dihedral angle of approximately 90°, is attributed to both the steric bulk of the -CF3 group and the stabilizing nO → σ*C–F hyperconjugative interactions.[1][4][7][8] This orthogonal arrangement physically minimizes the overlap between the oxygen lone pairs and the aromatic π-system, further explaining the attenuated resonance effect. This unique conformational preference can be exploited in drug design to probe binding pockets and improve receptor affinity.[7][10]

Experimental Protocols

Determination of Hammett Substituent Constants (σ)

The determination of Hammett constants is a cornerstone of physical organic chemistry for quantifying substituent effects.

Principle: The method is based on the Hammett equation, log(K/K₀) = ρσ, which relates the equilibrium or rate constant (K) of a reaction for a substituted aromatic compound to the constant for the unsubstituted parent compound (K₀).[16] For the defining reaction—the ionization of benzoic acids in water at 25°C—the reaction constant (ρ) is set to 1.[16]

Methodology:

-

Synthesis: A series of meta- and para-substituted benzoic acids, including the trifluoromethoxy-substituted analogs, are synthesized and purified.

-

pKa Measurement: The acid dissociation constant (Ka or pKa) for each benzoic acid derivative is precisely measured. This is typically done via potentiometric titration. A solution of the acid is titrated with a standardized strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

Calculation: The substituent constant (σ) is calculated using the measured pKa values: σ = pKₐ (benzoic acid) - pKₐ (substituted benzoic acid)

-

Data Analysis: The calculated σ values provide a quantitative measure of the electronic effect of the substituent. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Spectroscopic Analysis

Spectroscopic techniques are essential for probing the electronic environment of the aromatic ring and confirming the effects of the -OCF3 group.

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR: The chemical shifts of the aromatic protons are indicative of the electron density. The electron-withdrawing nature of the -OCF3 group causes a downfield shift (to higher ppm) for the ring protons compared to benzene.[17][18]

-

13C NMR: The chemical shift of the ipso-carbon (the carbon attached to the substituent) and other ring carbons provides detailed information about the electronic perturbations caused by the substituent.[18]

-

19F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atoms in the -OCF3 group can provide insights into the electronic environment and interactions within the molecule.[18]

-

-

Gas Electron Diffraction (GED): This experimental technique is used in the gas phase to determine molecular structures, including bond lengths, bond angles, and dihedral angles. It has been instrumental in confirming the preferred orthogonal conformation of trifluoromethoxybenzene.

Conclusion

The trifluoromethoxy group exerts a powerful, electron-withdrawing inductive effect on the aromatic ring, which dominates its weak, resonance-donating capacity. This makes it a net deactivating, ortho, para-directing substituent. Its electronic profile, quantified by a positive Hammett σp value of +0.35, is similar to that of a halogen. However, its unique orthogonal conformation and its ability to significantly enhance lipophilicity (π = +1.04) distinguish it from other groups and underscore its value in modern drug discovery and materials science. Understanding these fundamental electronic properties is critical for professionals seeking to leverage the -OCF3 group to fine-tune molecular properties for targeted applications.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 15. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. (Trifluoromethoxy)benzene(456-55-3) 1H NMR [m.chemicalbook.com]

- 18. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 3-(Trifluoromethoxy)thiophenol in Research

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to 3-(Trifluoromethoxy)thiophenol

This compound is a valuable reagent in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to drug candidates, making it a significant building block in the development of novel therapeutics. This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in research.

Commercial Availability

Several chemical suppliers offer this compound for research purposes. The availability, purity, and quantity may vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

Key Commercial Suppliers:

-

Sigma-Aldrich (Merck): A major supplier of research chemicals, often providing various grades and quantities.

-

Thermo Scientific (part of Thermo Fisher Scientific): Offers this compound, sometimes under their former Alfa Aesar brand.[1]

-

MySkinRecipes: A supplier of specialty chemicals for research and development.[2]

-

Oakwood Chemical: A provider of fine organic chemicals and intermediates.

-

CymitQuimica: A supplier of chemical products for research and industry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

| Property | Value | Source(s) |

| CAS Number | 220239-66-7 | [1][2][3] |

| Molecular Formula | C₇H₅F₃OS | [1][2][3][4] |

| Molecular Weight | 194.17 g/mol | [1][2][4] |

| Purity | ≥97% to 98% | [1][2][3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 181.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index (@ 20°C) | 1.4750 - 1.4790 | [3] |

| InChI Key | GEJGGOYNWFQKKH-UHFFFAOYSA-N | [1][3] |

| SMILES | FC(F)(F)Oc1cccc(S)c1 | [3] |

Applications in Research

This compound is utilized in various research applications due to its reactive thiol group and the modifying properties of the trifluoromethoxy substituent.

Caption: Key research applications of this compound.

Experimental Protocols

The following is a representative experimental protocol for the S-alkylation of a thiophenol, a common reaction type for this class of compounds. This specific protocol details the synthesis of ethyl 2-((3-(trifluoromethoxy)phenyl)thio)acetate.

Synthesis of Ethyl 2-((3-(trifluoromethoxy)phenyl)thio)acetate

This procedure is adapted from general methods for the reaction of thiophenols with ethyl bromoacetate.[5][6]

Materials:

-

This compound

-

Ethyl bromoacetate

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolve the thiophenol in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a base, such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the stirred solution.

-

To this mixture, add a solution of ethyl bromoacetate (1.1 equivalents) in THF dropwise via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 11-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-